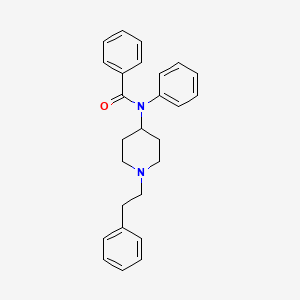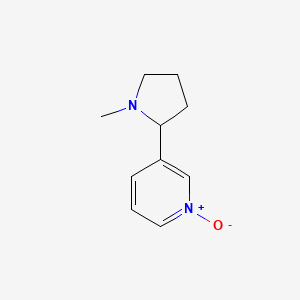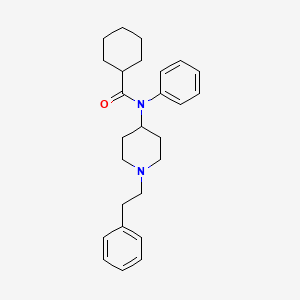![molecular formula C26H24F3N7O3 B10776016 N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide](/img/structure/B10776016.png)
N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC114 is a mono-alkoxy pyrophosphato titanate coupling agent. It is similar to the compound KR-38S from Kenrich Chemical Company in the United States. This compound is primarily used as a surface-active agent for pigments and fillers, offering excellent dispersion properties and flame-retardant capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TC114 involves the reaction of pyrophosphoric acid with an alkoxy titanate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired mono-alkoxy pyrophosphato structure.
Industrial Production Methods: In industrial settings, TC114 is produced by mixing pyrophosphoric acid with an alkoxy titanate in a high-speed kneading machine. The mixture is then subjected to a series of heating and cooling cycles to achieve the desired viscosity and density. The final product is a nearly colorless to light yellow viscous liquid .
Types of Reactions:
Oxidation: TC114 can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: TC114 is known for its ability to undergo substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized titanate species, while substitution reactions can produce a range of substituted titanate compounds .
Scientific Research Applications
TC114 has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the dispersion of pigments and fillers in various polymer matrices.
Biology: Employed in the study of cellular interactions with titanate compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules.
Mechanism of Action
TC114 exerts its effects by acting as a coupling agent, which enhances the interaction between organic polymers and inorganic fillers. The compound’s pyrophosphato group interacts with the surface of fillers, while the alkoxy group interacts with the polymer matrix. This dual interaction improves the dispersion of fillers and enhances the overall properties of the composite material .
Comparison with Similar Compounds
KR-38S: A similar mono-alkoxy pyrophosphato titanate coupling agent from Kenrich Chemical Company.
TTS: Another titanate coupling agent with similar properties but different chemical structure.
Uniqueness: TC114 is unique due to its specific mono-alkoxy pyrophosphato structure, which provides superior dispersion properties and flame-retardant capabilities compared to other titanate coupling agents .
Properties
Molecular Formula |
C26H24F3N7O3 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-4-nitro-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H24F3N7O3/c1-33(25(37)20-8-7-17(36(38)39)15-21(20)26(27,28)29)16-10-13-35(14-11-16)24-19-6-4-3-5-18(19)23(31-32-24)22-9-12-30-34(22)2/h3-9,12,15-16H,10-11,13-14H2,1-2H3 |
InChI Key |
ZDEZQXNVPSUJHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775938.png)








![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775996.png)
![[(5R,13S,14R,15R)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776009.png)
![(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B10776022.png)
![(5Z,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10776029.png)
